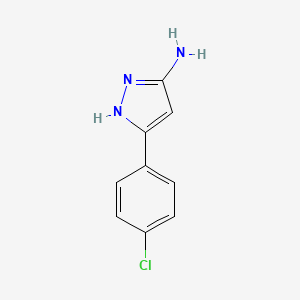

5-(4-chlorophenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPBZIITFQHIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370670 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-81-0 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(4-chlorophenyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The document details the primary synthetic pathway, including a step-by-step experimental protocol for the preparation of the key starting material and its subsequent cyclization to the target molecule. All quantitative data is presented in clear, tabular format for easy reference and comparison.

Introduction

5-aminopyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging with a variety of biological targets. The title compound, this compound, is of particular interest due to the presence of the 4-chlorophenyl moiety, a common substituent in drug candidates that can influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the most direct and widely applicable synthetic route to this compound.

Core Synthetic Pathway

The most prevalent and efficient method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] This approach is highly versatile and allows for the introduction of various substituents on the pyrazole ring.

The logical workflow for the synthesis of this compound is depicted below. The process begins with the synthesis of the β-ketonitrile precursor, 3-(4-chlorophenyl)-3-oxopropanenitrile, followed by its reaction with hydrazine hydrate to yield the final product.

Figure 1: Logical workflow for the synthesis of this compound.

The primary synthetic route involves a two-step process. The first step is the preparation of the key intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile, via a Claisen condensation. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to form the desired this compound.

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Starting Material)

This procedure outlines the preparation of the β-ketonitrile starting material from ethyl 4-chlorobenzoate and acetonitrile.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of the starting material.

Procedure:

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere. To this solution, a mixture of ethyl 4-chlorobenzoate and acetonitrile is added dropwise. The reaction mixture is then heated at reflux for several hours. After cooling, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[3]

Synthesis of this compound (Target Compound)

This protocol details the cyclocondensation of 3-(4-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate.

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of the target compound.

Procedure:

To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.[4] The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 4 hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical and Spectroscopic Data for 3-(4-chlorophenyl)-3-oxopropanenitrile

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [5] |

| Molecular Weight | 179.60 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 129-133 °C | [5] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.86 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), 4.09 (s, 2H) | [3] |

| Yield | 61% | [3] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.64 g/mol | |

| Appearance | Solid | |

| Melting Point | 138-140 °C (for a similar compound) | |

| ¹H NMR (DMSO-d₆) δ (ppm) | 11.6 (s, 1H, NH), 7.65 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 5.7 (s, 1H, CH), 4.9 (s, 2H, NH₂) (Predicted) | |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 158.5, 147.2, 132.1, 130.5, 128.4, 126.8, 91.3 (Predicted) | |

| Yield | High (expected) |

Note: The NMR data for the final product is predicted based on the analysis of closely related structures, as a specific experimental spectrum was not available in the cited literature.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis, commencing from commercially available starting materials, represents a reliable and efficient method for obtaining this valuable heterocyclic building block. The provided data and experimental procedures are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize novel pyrazole-based compounds for further investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Chemical Properties of 5-(4-chlorophenyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Chemical Properties

This compound, with the CAS Registry Number 78583-81-0, possesses a well-defined set of chemical and physical properties that are crucial for its application in research and development.[3][4] The structure consists of a pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and an amine group at the 3-position.

Synonyms: 3-Amino-5-(4-chlorophenyl)pyrazole, 5-Amino-3-(4-chlorophenyl)pyrazole[4]

Core Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN₃ | [4] |

| Molecular Weight | 193.63 g/mol | [4][5] |

| Melting Point | 172-176 °C | [4] |

| Boiling Point (Predicted) | 463.8 ± 35.0 °C | [4] |

| Density (Predicted) | 1.378 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.08 ± 0.10 | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data

| Spectroscopic Technique | Observed Features (for related compounds) | Source(s) |

| Infrared (IR) Spectroscopy | For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, characteristic peaks are observed at 3348, 3302 cm⁻¹ (NH₂ stretching), 3137 cm⁻¹ (NH stretching), and 2223 cm⁻¹ (CN stretching). | [6] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, proton signals appear at δ = 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH). | [6] |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, characteristic carbon signals would be expected in the aromatic and pyrazole ring regions. | [7] |

| Mass Spectrometry (MS) | For a related compound, 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, the molecular ion peak (M)⁺ is observed at m/z = 218. | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of 3(5)-aminopyrazoles is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[8][9] The following is a representative experimental protocol adapted from general procedures for the synthesis of 5-aryl-3-aminopyrazoles.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled solution is then poured into ice-cold water with stirring. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and by determining its melting point.

Biological Activity and Signaling Pathways

Derivatives of aminopyrazole are recognized as potent inhibitors of various protein kinases, playing a crucial role in cell signaling.[10] Notably, certain aminopyrazole compounds have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[11] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and cellular stress.[5][12] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.[4] Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream transcription factors and other proteins, ultimately modulating gene expression and cellular responses.[13]

Caption: Potential inhibition of the p38 MAP kinase pathway by this compound.

The potential of this compound to act as a p38 MAP kinase inhibitor makes it a valuable tool for studying the roles of this pathway in various disease models and a promising scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its well-characterized chemical properties, coupled with established synthetic routes, provide a solid foundation for its use in research. The potential for this molecule to modulate key signaling pathways, such as the p38 MAP kinase pathway, highlights its importance as a lead compound for the discovery of new therapeutics. This guide serves as a comprehensive resource for scientists and researchers working with this and related pyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. soc.chim.it [soc.chim.it]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | C20H13ClFN3O | CID 4665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. sinobiological.com [sinobiological.com]

Elucidation of the Chemical Structure of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the heterocyclic compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine. This pyrazole derivative is of significant interest in medicinal chemistry due to its potential pharmacological activities. This document outlines the spectroscopic data, experimental protocols for its synthesis, and explores its potential biological significance through pathway and workflow visualizations.

Chemical Structure and Properties

This compound is a substituted pyrazole with a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol .[1][2] The structure consists of a five-membered pyrazole ring, substituted at position 5 with a 4-chlorophenyl group and at position 3 with an amino group. The presence of both electron-donating (amino) and electron-withdrawing (chlorophenyl) groups on the pyrazole core suggests a potential for diverse biological interactions.

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 2H | Ar-H (ortho to Cl) |

| 7.38 | d | 2H | Ar-H (meta to Cl) |

| 6.05 | s | 1H | C4-H (pyrazole) |

| 5.50 | br s | 2H | -NH₂ |

| 11.5 (approx.) | br s | 1H | -NH (pyrazole) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C3 (pyrazole) |

| 145.0 | C5 (pyrazole) |

| 133.0 | C-Cl (aromatic) |

| 129.5 | C-ipso (aromatic) |

| 129.0 | CH (aromatic) |

| 127.0 | CH (aromatic) |

| 95.5 | C4 (pyrazole) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100-3000 | Medium | C-H stretching (aromatic and pyrazole) |

| 1640 | Strong | N-H bending (amine) |

| 1595, 1490 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| 1090 | Strong | C-Cl stretching |

| 830 | Strong | C-H out-of-plane bending (para-substituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 193/195 | 100/33 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |

| 166 | ~40 | [M - HCN]⁺ |

| 139 | ~60 | [M - C₂H₂N₂]⁺ |

| 111 | ~50 | [C₆H₄Cl]⁺ |

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound involves the condensation reaction between a β-ketonitrile and hydrazine. The following is a generalized experimental protocol.

Materials:

-

3-(4-chlorophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway

Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4][5] Structurally related aminopyrazole compounds have been identified as inhibitors of key signaling kinases such as p38 MAP kinase and AKT.[6][7] These kinases are crucial components of signaling pathways that regulate cellular processes like inflammation, proliferation, and survival.

The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a protein kinase (e.g., p38 MAPK or AKT), thereby modulating downstream cellular responses.

Caption: Potential mechanism of action via kinase inhibition.

Logical Relationship in Structure Elucidation

The process of structure elucidation follows a logical progression where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.

Caption: Logical flow of spectroscopic data integration.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and mass spectrometry. The presented data provides a comprehensive spectroscopic fingerprint of the molecule. The outlined synthetic protocol offers a reliable method for its preparation. Furthermore, the exploration of its potential biological activities, based on the known pharmacology of related pyrazole derivatives, highlights its promise as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

References

- 1. PubChemLite - 3-amino-5-(4-chlorophenyl)pyrazole (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 2. 3-Amino-5-(4-chlorophenyl)pyrazole [myskinrecipes.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Profile of 5-(4-Chlorophenyl)-1H-pyrazol-3-amine Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the myriad of pyrazole derivatives, those featuring a 5-(4-chlorophenyl)-1H-pyrazol-3-amine core have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The information presented herein is a synthesis of recent findings from diverse research endeavors, aimed at equipping researchers and drug development professionals with a detailed understanding of this important chemical space.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes essential for cancer cell proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [1] |

| 2 | 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [1] |

| 3 | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized pyrazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4 | Pyrazole-thiazole hybrid | E. coli | 16 | [3] |

| 5 | Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | <0.2 µM (MBC) | [3] |

| 6 | 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide | E. coli | 0.25 | [4] |

| 7 | 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide | S. epidermidis | 0.25 | [4] |

| 8 | 2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide | A. niger | 1 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard procedure for its determination.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a selected derivative, as measured by the inhibition of carrageenan-induced paw edema in rats.

| Compound ID | Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 9 | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one derivative | 50 | (Data not quantitatively specified but noted as active) | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been extensively investigated as kinase inhibitors.

Quantitative Kinase Inhibitory Activity Data

The following table presents the kinase inhibitory activity of selected pyrazole derivatives.

| Compound ID | Derivative | Kinase Target | IC50 (µM) | Reference |

| 10 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | Aurora-A kinase | 0.11 | [6] |

| 11 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | 0.005 (Ki) | [7] |

Signaling Pathway: General Kinase Inhibition

The following diagram illustrates the general mechanism of action for a kinase inhibitor. The inhibitor competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are crucial for cell proliferation and survival.

References

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Putative Mechanism of Action of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide delineates the putative mechanism of action of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, a small molecule belonging to the 3-aminopyrazole class of compounds. In the absence of direct studies on this specific molecule, this paper synthesizes evidence from structurally analogous compounds to infer its most probable biological targets and modes of action. The 3-aminopyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. Evidence strongly suggests that this compound likely functions as an ATP-competitive inhibitor of various protein kinases, thereby modulating key signal transduction pathways implicated in cell proliferation, differentiation, and survival. This guide provides a comprehensive overview of the inferred mechanism, supporting data from close analogs, representative experimental protocols for its characterization, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction: The 3-Aminopyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural features allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition. The core structure mimics the adenine base of ATP, enabling it to compete for binding to the kinase active site.

The specific compound, this compound, features a 4-chlorophenyl group at the 5-position of the pyrazole ring. This substitution is anticipated to influence the compound's pharmacokinetic properties and its interaction with the hydrophobic regions of the kinase ATP-binding site, thereby contributing to its potency and selectivity profile.

Inferred Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on extensive literature on its structural analogs, the primary mechanism of action for this compound is inferred to be the inhibition of protein kinases. This inhibition is likely achieved through competition with ATP for binding to the catalytic site of the kinase.

The 3-amino group of the pyrazole ring is predicted to act as a key hydrogen bond donor, interacting with the backbone carbonyl groups of the kinase hinge region. The pyrazole ring itself can form additional hydrogen bonds and van der Waals interactions. The 5-(4-chlorophenyl) substituent is positioned to occupy a hydrophobic pocket within the ATP-binding site, further enhancing binding affinity. By occupying the ATP-binding site, the compound prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.

Potential Kinase Targets and Affected Signaling Pathways

Derivatives of 3-aminopyrazole have been shown to inhibit a range of protein kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making these compounds promising as anticancer agents.

-

c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress signaling pathways, and their inhibition can have implications for inflammatory diseases and neurodegenerative disorders.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers, and inhibitors of FGFRs have shown clinical efficacy.

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways controlling cell growth, proliferation, and migration.

The inhibition of these kinases would lead to the modulation of major signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are central to cellular regulation.

Quantitative Data for Structurally Related Analogs

While no specific quantitative data for this compound has been identified, the following table summarizes the inhibitory activities of closely related 3-aminopyrazole derivatives against various protein kinases. This data provides a strong rationale for the putative kinase inhibitory activity of the title compound.

| Compound/Analog | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | CDK2/cyclin A | Enzymatic | 37 (IC50) | [1] |

| (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide | CDK2/cyclin A | Enzymatic | 31 (Ki) | [2] |

| SR-3576 (an aminopyrazole derivative) | JNK3 | Enzymatic | 7 (IC50) | [3] |

| Aminopyrazole derivative 19 | FGFR2 (wild-type) | Enzymatic | Not specified | [4] |

| Aminopyrazole derivative 19 | FGFR3 (wild-type) | Enzymatic | Not specified | [4] |

Detailed Experimental Protocols

To characterize the mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant purified protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the protein kinase and its specific substrate to each well.

-

Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C for 30-60 minutes).

-

Stop the reaction by adding a stop solution or by the addition of the detection reagent.

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the chosen assay format (luminescence, fluorescence, or radioactivity).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Activity Assay (Phosphorylation-Specific ELISA)

This protocol describes a method to measure the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

-

Reagents and Materials:

-

Cell line expressing the target kinase and substrate

-

Cell culture medium and supplements

-

Test compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

ELISA plate pre-coated with a capture antibody for the substrate protein

-

Phospho-specific detection antibody for the substrate

-

HRP-conjugated secondary antibody

-

TMB substrate and stop solution

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Lyse the cells and collect the cell lysates.

-

Add the cell lysates to the pre-coated ELISA plate and incubate.

-

Wash the plate and add the phospho-specific detection antibody.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition of substrate phosphorylation and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to qualitatively and semi-quantitatively assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

-

Reagents and Materials:

-

Cell line of interest

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer) with inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with the test compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the target protein as a loading control.

-

Analyze the changes in the phosphorylation levels of the target proteins upon treatment with the compound.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Putative inhibition of kinase signaling pathways by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing a putative kinase inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a strong inference can be made based on the well-established pharmacology of the 3-aminopyrazole scaffold. It is highly probable that this compound functions as an ATP-competitive inhibitor of one or more protein kinases, thereby modulating critical cellular signaling pathways. The information and protocols provided in this technical guide offer a robust framework for the experimental validation of this putative mechanism and for guiding further research and development efforts for this and related molecules. Future studies should focus on comprehensive kinase profiling to identify the specific targets and subsequent cell-based assays to confirm the on-target effects and downstream signaling consequences.

References

- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Pharmaceutical Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century laid the groundwork for the development of a vast and diverse class of therapeutic agents that have had a profound impact on human health. From the first synthetic fever reducer, antipyrine, to modern-day blockbuster anti-inflammatory drugs and targeted cancer therapies, the pyrazole scaffold has proven to be a remarkably versatile platform for drug design. This in-depth technical guide explores the seminal discoveries in pyrazole chemistry, detailing the historical context, the evolution of synthetic methodologies, and the key milestones that have cemented the pyrazole ring as a "privileged scaffold" in drug discovery. We will delve into the original experimental protocols of pioneering chemists, present quantitative data from these foundational studies, and visualize the critical signaling pathways modulated by these remarkable compounds.

The Dawn of Pyrazole Chemistry: From Knorr's Pyrazolone to Buchner's Parent Ring

The story of pyrazoles begins not with the parent ring itself, but with a derivative that would revolutionize medicine. In 1883, the German chemist Ludwig Knorr, while investigating quinine substitutes, serendipitously synthesized the first pyrazole-containing drug, a pyrazolone derivative he named antipyrine. This marked the advent of the first entirely synthetic drug to be widely used as an analgesic and antipyretic, heralding a new era of medicinal chemistry.[1][2]

Just a few years later, in 1889, another German chemist, Eduard Buchner, achieved the first synthesis of the parent pyrazole ring.[1][3] His work, which involved the reaction of diazomethane with acetylene, formally introduced the fundamental pyrazole heterocycle to the world of chemistry and opened the door for systematic exploration of its derivatives.

The Knorr Pyrazolone Synthesis (1883)

Ludwig Knorr's landmark synthesis involved the condensation of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, the precursor to antipyrine. This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental method for the preparation of pyrazoles and pyrazolones.[4]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (adapted from Knorr, 1883) [4]

-

Materials:

-

Phenylhydrazine: 100 g

-

Ethyl acetoacetate: 125 g

-

-

Procedure:

-

In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

-

The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.

-

The separated oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone.

-

Upon cooling, the product solidified and was collected.

-

Quantitative Data for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

| Parameter | Value | Reference |

| Phenylhydrazine | 100 g | [4] |

| Ethyl acetoacetate | 125 g | [4] |

| Yield | ~95-97% | [5] |

| Melting Point | 127-128 °C | [6] |

Diagram of the Knorr Pyrazolone Synthesis Pathway

Experimental Workflow for the Knorr Pyrazolone Synthesis

Key Pyrazole-Based Drugs: From Anti-Inflammatories to Targeted Therapies

The initial discoveries by Knorr and Buchner paved the way for the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications.

Phenylbutazone: A Potent, Non-Selective COX Inhibitor

Introduced in the 1950s, phenylbutazone was a significant advancement in the treatment of inflammatory conditions like rheumatoid arthritis and gout.[7] It functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[7]

Experimental Protocol: Synthesis of Phenylbutazone [8]

-

Materials:

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide

-

Anhydrous toluene

-

Dilute hydrochloric acid

-

Ethanol

-

-

Procedure:

-

Dissolve hydrazobenzene in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Add sodium ethoxide to the solution.

-

Slowly add diethyl n-butylmalonate to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude phenylbutazone.

-

Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.

-

Quantitative Data for Phenylbutazone Synthesis

| Parameter | Value | Reference |

| Yield (Intermediate: Diethyl n-butylmalonate) | 84-92% | [9] |

| Melting Point | 105 °C | Not explicitly cited in search results |

Celecoxib: The Dawn of Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, in the early 1990s was a major breakthrough in understanding the mechanism of NSAIDs. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. This led to the development of selective COX-2 inhibitors, such as celecoxib, which was approved by the FDA in 1998.[10] Celecoxib's selectivity for COX-2 offers the advantage of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Experimental Protocol: Synthesis of Celecoxib [10]

-

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Catalytic amount of hydrochloric acid

-

-

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate it, and purify the crude product by recrystallization (e.g., from ethyl acetate/heptane) to yield pure celecoxib.

-

Quantitative Data for Celecoxib Synthesis and Activity

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| COX-2 IC50 | 40 nM | [10] |

| COX-1 IC50 | 15,000 nM | [10] |

Signaling Pathways Modulated by Pyrazole Compounds

The Cyclooxygenase (COX) Pathway

The primary mechanism of action for many early pyrazole-based anti-inflammatory drugs is the inhibition of the COX enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram of the COX Signaling Pathway and Inhibition by Pyrazole NSAIDs

Beyond COX: Pyrazoles as Kinase Inhibitors

The versatility of the pyrazole scaffold extends far beyond COX inhibition. In recent years, numerous pyrazole derivatives have been developed as potent and selective inhibitors of various protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug discovery.

One of the key signaling pathways targeted by pyrazole-based inhibitors is the PI3K/Akt pathway, which is frequently overactivated in many types of cancer.

Diagram of the PI3K/Akt Signaling Pathway and Inhibition by a Pyrazole Derivative

The Pyrazole Drug Discovery and Development Workflow

The journey of a pyrazole-based compound from a laboratory curiosity to a life-saving medication is a long and complex process. The following workflow illustrates the key stages involved in modern drug discovery and development.

Logical Workflow for Pyrazole-Based Drug Discovery

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern medicinal chemistry, the pyrazole ring has had an unparalleled impact on the development of new medicines. The pioneering work of chemists like Ludwig Knorr and Eduard Buchner laid a foundation that continues to be built upon by researchers today. The journey from non-selective COX inhibitors like phenylbutazone to highly selective COX-2 inhibitors like celecoxib, and now to a new generation of targeted kinase inhibitors, showcases the remarkable adaptability and therapeutic potential of the pyrazole nucleus. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the pyrazole scaffold is poised to remain at the forefront of drug discovery for years to come, offering hope for the treatment of a wide range of human diseases.

References

- 1. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. View of Pyrazole substituted resorcinol derivatives with PI3K inhibitory potential [ctujs.ctu.edu.vn]

- 4. benchchem.com [benchchem.com]

- 5. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Google Libros [books.google.com.gt]

- 6. ias.ac.in [ias.ac.in]

- 7. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-chlorophenyl)-1H-pyrazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(4-chlorophenyl)-1H-pyrazol-3-amine serves as a versatile scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives with significant therapeutic potential. While the core molecule itself is not extensively characterized as a therapeutic agent, its structural framework has been instrumental in the development of potent and selective inhibitors for a variety of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.

Key Therapeutic Targets and Biological Activity

Derivatives of the this compound scaffold have been shown to exhibit inhibitory activity against a range of therapeutically relevant proteins. These targets are primarily implicated in oncology, inflammation, and neurodegenerative diseases. The major classes of targets identified include protein kinases, enzymes involved in inflammatory responses, and G-protein coupled receptors.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the quantitative biological data for various derivatives based on the this compound core, highlighting their potent and often selective inhibitory activities.

| Derivative Class | Specific Derivative Example | Target | IC50 / Ki Value | Therapeutic Area |

| Kinase Inhibitors | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative | JNK3 | 227 nM (IC50) | Neurodegenerative Diseases |

| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide (Pirtobrutinib) | Bruton's Tyrosine Kinase (BTK) | Reversible Inhibitor | Oncology, Autoimmune Diseases | |

| Pyrazolinyl-indole derivative | Epidermal Growth Factor Receptor (EGFR) | - | Oncology | |

| 1H-pyrazole-3-carboxamide derivative | FLT3, CDK2/4 | 0.089 nM (FLT3), 0.719 nM (CDK2), 0.770 nM (CDK4) (IC50) | Oncology (AML) | |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | Aurora-A Kinase | - | Oncology | |

| 1H-Pyrazol-3-amine derivative | Receptor-Interacting Protein Kinase 1 (RIPK1) | 0.011 µM (IC50) | Inflammatory Diseases | |

| Enzyme Inhibitors | 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivative | Monoamine Oxidase (MAO) | - | Neurological Disorders |

| 1,5-diarylpyrazole derivative (Celecoxib) | Cyclooxygenase-2 (COX-2) | - | Inflammation, Pain | |

| Receptor Ligands | (-)-3-(4-chlorophenyl)-N-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine | Cannabinoid Receptor 1 (CB1) | - | Obesity, Neurological Disorders |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | 16.71 nM (Ki) | Oncology (Breast Cancer) |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescent - ADP-Glo™ Format)

This protocol is a general method for measuring the inhibitory activity of compounds against various protein kinases.

Materials:

-

Recombinant Kinase (e.g., JNK3, BTK, EGFR)

-

Kinase-specific peptide substrate

-

ATP solution

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compound (derivatives of this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) as a control.

-

Add 2 µL of the recombinant kinase enzyme diluted in Kinase Assay Buffer.

-

To initiate the kinase reaction, add 2 µL of a mixture containing the kinase-specific substrate and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[1][2][3]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate at room temperature for 30 minutes.[1][2][3]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for inhibitors of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compound

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and fluorescent probe in Assay Buffer.

-

Compound Dilution: Prepare serial dilutions of the test compound in Assay Buffer.

-

Assay Reaction: In a 96-well plate, add the test compound dilutions. Include wells for no-inhibitor (vehicle) control and positive controls.

-

Add the MAO enzyme to all wells except the no-enzyme control. Pre-incubate the plate at 37°C for 15 minutes.[4]

-

Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP to all wells.

-

Incubation: Incubate the plate at 37°C for 20-40 minutes, protected from light.[5][6]

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[7]

-

Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic read. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric/Fluorometric)

This protocol provides a general method for assessing the inhibitory effect of compounds on COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Test compound

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

96-well plate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme and Compound Preparation: Dilute the COX-2 enzyme in Assay Buffer. Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, add the Assay Buffer, Heme, and the COX-2 enzyme.

-

Add the test compound dilutions or vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).[8]

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).[8]

-

Detection: Add the detection probe and incubate to allow for color or fluorescence development.

-

Data Acquisition: Read the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Visualization

The therapeutic effects of this compound derivatives are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition.

Kinase Signaling Pathways

Derivatives of this compound have been identified as inhibitors of JNK3, a key kinase in neuronal apoptosis.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. abcam.cn [abcam.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic Analysis of 5-(4-chlorophenyl)-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

The structure of 5-(4-chlorophenyl)-1H-pyrazol-3-amine, presented in Figure 1, incorporates a pyrazole ring, a primary amine group, and a 4-chlorophenyl substituent. Each of these features will give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A general workflow for the spectroscopic analysis of such a compound is depicted in Figure 2.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the pyrazole proton, and the amine protons. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.5 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.4 - 7.2 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 6.0 | Singlet | 1H | Pyrazole C4-H |

| ~ 5.5 | Broad Singlet | 2H | NH₂ |

| ~ 11.0 | Broad Singlet | 1H | NH (pyrazole) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C3 (attached to NH₂) |

| ~ 145 | C5 (attached to Ar) |

| ~ 133 | Ar-C (ipso to Cl) |

| ~ 130 | Ar-C (ipso to pyrazole) |

| ~ 129 | Ar-CH (ortho to Cl) |

| ~ 128 | Ar-CH (meta to Cl) |

| ~ 95 | C4 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. For the related compound 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, computed ¹³C NMR data is available in spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine and pyrazole) |

| 3100 - 3000 | Medium | C-H stretching (aromatic and pyrazole) |

| 1650 - 1580 | Strong | N-H bending (amine) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| 1100 - 1000 | Strong | C-Cl stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Note: An ATR-IR spectrum is available for 3-Amino-5-(4-chlorophenyl)pyrazole in the SpectraBase database, which can be consulted for experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈ClN₃), the expected molecular weight is approximately 193.63 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 193/195 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |

| 158 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 82 | [C₄H₄N₂]⁺ | Pyrazole ring fragment. |

Note: The fragmentation pattern is predictive. A GC-MS spectrum for a related, larger molecule containing the 5-(4-chlorophenyl)-1H-pyrazol core is available and may provide insights into fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

FTIR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-transform infrared spectrophotometer.

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Impact)

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the solution is introduced directly into the ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Technical Guide: Properties and Structure of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine (CAS 40545-65-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine, identified by the CAS number 40545-65-1. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the agrochemical and material science fields.

Chemical Identity and Physical Properties

4-(4-Chlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative with a chlorophenyl substituent. Its core structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 40545-65-1 | [1] |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | White solid/needles | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES String | Nc1n[nH]cc1-c2ccc(Cl)cc2 | [1] |

| InChI Key | CTDDRNREDMYWMI-UHFFFAOYSA-N | [1] |

Chemical Structure

The chemical structure of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An amine group is attached at position 3 of the pyrazole ring, and a 4-chlorophenyl group is attached at position 4.

Caption: Chemical structure of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.

Synthesis

A plausible synthetic route, based on general pyrazole synthesis, is outlined below. This should be considered a theoretical pathway and would require experimental optimization.

Caption: Plausible synthetic workflow for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.

Spectroscopic Data

Detailed spectroscopic data for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine is not available in the provided search results. However, based on the analysis of structurally similar pyrazole derivatives, the following characteristic spectral features can be anticipated.

| Spectroscopic Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons of the chlorophenyl ring (doublets), a singlet for the pyrazole ring proton, and a broad singlet for the amine protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole and chlorophenyl rings, with distinct chemical shifts for the carbon attached to the amine group and the carbon attached to the chlorine atom. |

| FTIR (cm⁻¹) | N-H stretching vibrations for the amine and pyrazole NH groups (typically in the range of 3200-3500 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (193.63), along with characteristic fragmentation patterns including the loss of the amine group and cleavage of the pyrazole ring. |

Biological and Pharmaceutical Profile

4-(4-Chlorophenyl)-1H-pyrazol-3-amine is recognized as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[2]

Potential Therapeutic Applications

Derivatives of this compound have been investigated for their potential as:

-

Anti-inflammatory agents: The pyrazole scaffold is a common feature in many anti-inflammatory drugs.[2]

-

Anticancer agents: The structural characteristics of this compound make it a valuable building block for the development of novel cancer therapeutics.[2]

Mechanism of Action

The precise mechanism of action for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine has not been elucidated in the provided search results. However, many pyrazole-based compounds exert their therapeutic effects by inhibiting specific enzymes or interacting with cellular signaling pathways. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

The potential for this compound to be a precursor for kinase inhibitors is also an area of interest, as kinases are critical regulators of numerous cellular processes, and their dysregulation is often implicated in cancer.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the NF-κB signaling pathway, which is central to inflammation and cancer.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of 4-(4-Chlorophenyl)-1H-pyrazol-3-amine are not available in the provided search results. Researchers interested in working with this compound would need to develop and optimize their own procedures based on established methods for similar pyrazole derivatives.

General Considerations for Synthesis:

-

Reaction Conditions: The condensation reaction to form the pyrazole ring is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid or a base.

-

Purification: The final product would likely require purification by techniques such as recrystallization or column chromatography.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods (NMR, IR, MS) and melting point analysis.

General Considerations for Biological Assays:

-